molecular formula C8H8BrIO B2473582 3-Bromo-6-iodo-2-methylanisole CAS No. 1823403-07-1

3-Bromo-6-iodo-2-methylanisole

Cat. No.: B2473582
CAS No.: 1823403-07-1
M. Wt: 326.959
InChI Key: CBMISVGFEJJDHV-UHFFFAOYSA-N
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Description

Overview of Substituted Anisole (B1667542) Derivatives in Organic Chemistry

Anisole, or methoxybenzene, serves as the parent structure for a broad class of compounds known as substituted anisole derivatives. These are aromatic ethers where the benzene (B151609) ring is functionalized with one or more substituent groups in addition to the methoxy (B1213986) group (-OCH₃). numberanalytics.com The methoxy group itself plays a crucial role in the chemical behavior of the molecule. It is an activating group, meaning it increases the electron density of the aromatic ring, making it more susceptible to electrophilic aromatic substitution reactions compared to benzene. libretexts.orgmsu.edu

The methoxy group is an ortho, para-director, meaning it preferentially directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to it on the benzene ring. quora.com This directing effect is a consequence of the resonance stabilization of the reaction intermediates. The ether oxygen's lone pairs can donate electron density into the ring, which is a more powerful effect than its inductive electron withdrawal due to oxygen's electronegativity. libretexts.org This enhanced reactivity and regioselectivity make substituted anisoles valuable intermediates in the synthesis of a wide array of more complex molecules, including pharmaceuticals, agrochemicals, and fragrances. numberanalytics.com The nature and position of other substituents on the anisole ring further modulate its reactivity and can lead to a diverse range of chemical properties and applications.

Contextualizing Polyhalogenated Aromatic Ethers in Advanced Synthesis

Polyhalogenated aromatic ethers are aromatic ether compounds that contain multiple halogen atoms (fluorine, chlorine, bromine, or iodine) on the aromatic ring. These compounds are significant in advanced organic synthesis due to the unique reactivity conferred by the halogen substituents. The presence of different halogens on the same aromatic ring allows for selective, stepwise reactions.

Research Rationale for Investigating 3-Bromo-6-iodo-2-methylanisole

The specific compound this compound has garnered research interest primarily as a versatile intermediate in organic synthesis. Its structure is notable for several key features that make it a valuable building block for creating more complex molecules. The primary rationale for its investigation lies in the differential reactivity of its two halogen substituents.

Chemical Data for this compound

PropertyValue
IUPAC Name 1-Bromo-4-iodo-2-methoxy-3-methylbenzene
CAS Number 1823403-07-1 fluorochem.co.uk
Molecular Formula C₈H₈BrIO fluorochem.co.uk
Molecular Weight 342.96 g/mol

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-4-iodo-3-methoxy-2-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrIO/c1-5-6(9)3-4-7(10)8(5)11-2/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBMISVGFEJJDHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1OC)I)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrIO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies for 3 Bromo 6 Iodo 2 Methylanisole

Advanced Synthetic Pathways for Multi-Substituted Anisoles

The creation of precisely substituted aromatic compounds like 3-Bromo-6-iodo-2-methylanisole necessitates sophisticated synthetic routes that offer high control over regioselectivity.

Catalytic Halogenation Methods

Catalytic methods are fundamental in the halogenation of anisole (B1667542) and its derivatives, as halogens alone are often not electrophilic enough to overcome the aromaticity of the benzene (B151609) ring. libretexts.org Lewis acids are common catalysts that activate the halogen molecule, making it a more potent electrophile. libretexts.org For instance, in the bromination of benzene, a Lewis acid like aluminum bromide (AlBr₃) polarizes the Br-Br bond, creating a strong electrophile (Br⁺) that can be attacked by the benzene ring. libretexts.orgyoutube.com A similar principle applies to the halogenation of anisole, where catalysts such as ferric halides (FeX₃) or aluminum halides (AlX₃) are employed. libretexts.orgbrainly.in

The methoxy (B1213986) group of anisole is an activating, ortho-para directing group, meaning it guides incoming electrophiles to the positions ortho and para to it. youtube.combrainly.in The synthesis of this compound likely begins with a pre-functionalized anisole derivative, where the existing methoxy and methyl groups direct the placement of the bromine and iodine atoms.

More advanced, non-metallic catalytic systems have also been developed. Research has shown an indole-based organocatalytic protocol for the electrophilic bromination of aromatics, which can suppress oxidative side reactions, a common issue in the halogenation of certain substrates. rsc.org

Table 1: Common Lewis Acid Catalysts in Aromatic Halogenation

CatalystHalogenTypical SubstrateReference
Ferric Bromide (FeBr₃)Bromine (Br₂)Benzene, Anisole brainly.in
Aluminum Chloride (AlCl₃)Chlorine (Cl₂)Benzene libretexts.org
Iron (Fe) metalBromine (Br₂), Chlorine (Cl₂)Aromatic compounds brainly.in

Modern Reagents for Orthogonal Halogenation

Orthogonal halogenation refers to the selective introduction of different halogen atoms onto specific positions of a molecule. Synthesizing a compound like this compound, which contains both bromine and iodine, is a prime example of this challenge. This typically involves a multi-step synthesis where conditions are carefully chosen to control the regioselectivity of each halogenation step.

The selection of halogenating agents is critical. While molecular bromine (Br₂) and iodine (I₂) can be used, often in the presence of a catalyst, modern reagents offer milder conditions and higher selectivity. N-Bromosuccinimide (NBS) and N-Iodosuccinimide (NIS) are common and effective reagents for bromination and iodination, respectively. researchgate.netresearchgate.net

For achieving specific substitution patterns, researchers have developed highly selective reagent systems. For example, the direct and selective 3-bromination of flavones, another class of complex organic molecules, can be achieved efficiently using a combination of R₄NBr and phenyliodine(III) diacetate [PhI(OAc)₂] under mild conditions. core.ac.uk Similarly, 3-iodoflavones can be synthesized using reagents like bis(trifluoroacetoxyiodo)benzene (BTI) with iodine. core.ac.uk These types of selective methods are indicative of the strategies required for the controlled, stepwise halogenation of a precursor to yield this compound.

A potential synthetic route could involve the sequential reaction of a 2-methylanisole (B146520) precursor, first with a brominating agent and then an iodinating agent, with purification after each step to ensure the correct isomer is carried forward.

Green Chemistry Considerations in Synthesis

Modern synthetic chemistry places a strong emphasis on "green" principles, aiming to reduce waste, avoid hazardous substances, and improve energy efficiency. In the context of halogenating anisoles, significant strides have been made to develop more environmentally benign methods. rsc.org

A key development is the use of hydrogen peroxide (H₂O₂) as a green oxidant in combination with hydrohalic acids (HBr or HI). researchgate.netresearchgate.net This system avoids the use of elemental halogens and can be performed in greener solvents like ethanol (B145695), water, or even under solvent-free conditions. researchgate.netresearchgate.net These methods have been shown to produce high yields and good regioselectivity for activated aromatic substrates like phenols and anisole. researchgate.net

The choice of solvent is another major consideration. Traditional halogenations often use chlorinated solvents, which are environmentally persistent and pose health risks. rsc.orgmdpi.com Research has demonstrated successful brominations in less harmful solvents like heptane (B126788). rsc.org Anisole itself is considered a "green" solvent and a potential alternative to more toxic options like chlorobenzene (B131634) in certain applications. mdpi.comebi.ac.uk Furthermore, developing catalytic protocols that allow for easy, column-free purification of the final product contributes to the green credentials of a synthesis by reducing solvent waste from chromatography. rsc.org

Optimization of Reaction Conditions and Yields

Fine-tuning reaction parameters is essential for maximizing the yield of the desired product and minimizing the formation of unwanted isomers or byproducts.

Solvent Effects on Regioselectivity

The solvent in which a reaction is conducted can have a profound impact on its outcome, including the regioselectivity of the substitution. youtube.com In the halogenation of anisoles, the solvent can influence the stability of the reaction intermediates and the transition states, thereby directing the electrophile to a specific position.

For example, the bromination of anisole in a relatively non-polar solvent like ethanoic acid is a standard procedure. brainly.in In contrast, green halogenation methods using hydrogen peroxide as an oxidant have demonstrated high regioselectivity in polar, protic solvents such as ethanol and water. researchgate.net The use of lipophilic (non-polar) media like heptane with an indole-based organocatalyst has also been shown to achieve excellent regioselectivities in bromination reactions. rsc.org The polarity of the solvent can affect the solubility of the reagents and the nature of the electrophilic species, which in turn governs the substitution pattern on the anisole ring.

Table 2: Solvent Influence on Halogenation Reactions

SolventReaction TypeObservationReference
Ethanol / WaterGreen Bromination (H₂O₂/HBr)Good yields and regioselectivity for activated rings. researchgate.net
HeptaneCatalytic Bromination (Indole catalyst)Excellent regioselectivity and suppression of side products. rsc.org
Ethanoic AcidBromination of Anisole (Br₂)Standard solvent for electrophilic aromatic substitution. brainly.in
DichloromethaneSelective 3-Chlorination of Flavones (NCS)Effective for specific chlorination with pyridine (B92270) co-solvent. core.ac.uk

Temperature and Pressure Influences on Reaction Outcomes

Temperature is a critical parameter for controlling reaction rates and selectivity. In the synthesis of substituted anisoles, temperature can determine which product is favored. For instance, in the alkylation of anisole, an increase in temperature from 443 K to 463 K was shown to increase anisole conversion and alter the selectivity ratio of ortho to para products. researchgate.net In bromination reactions, temperature control can be used to selectively form mono- or di-brominated products. researchgate.net For the hydrolysis of anisole, a reaction that can compete with desired pathways under certain conditions, an optimal temperature of 365 °C was identified to maximize the yield of phenol. rsc.org

While pressure is less commonly a primary control parameter for selectivity in laboratory-scale liquid-phase reactions, it significantly affects reactions in the gas phase or under supercritical conditions. For anisole, its fluorescence properties have been shown to be dependent on both temperature and pressure, which reflects how these conditions influence the molecule's energetic state and potential reactivity. researchgate.net In industrial-scale production, reactions may be run under pressure to increase reaction rates or to handle gaseous reagents safely.

Catalyst Screening and Ligand Design

The synthesis of this compound, a molecule with a specific substitution pattern, necessitates a high degree of regioselectivity in the halogenation steps. The strategic introduction of bromine and iodine atoms onto the 2-methylanisole core is a significant chemical challenge. The electronic and steric influences of the existing methoxy and methyl groups on the aromatic ring heavily direct the position of incoming electrophiles. Research in this area focuses on the optimization of catalytic systems to control the reaction's outcome, enhance yield, and minimize the formation of undesired isomers. The development of an effective synthetic protocol for this compound often involves a meticulous process of catalyst screening and ligand design.

The primary strategies for the synthesis of this compound generally revolve around two main approaches: sequential electrophilic halogenation or palladium-catalyzed cross-coupling reactions. In both scenarios, the choice of catalyst and, where applicable, the associated ligands, is paramount to the success of the synthesis.

For a sequential halogenation route, the initial introduction of either a bromine or an iodine atom onto the 2-methylanisole starting material is typically achieved through electrophilic aromatic substitution. The methoxy group is a strong activating group and an ortho-, para-director, while the methyl group is a weaker activating group and also an ortho-, para-director. This combined directing effect favors substitution at the positions ortho and para to the methoxy group. The steric hindrance from the methyl group at the 2-position can further influence the regioselectivity.

In the context of catalyst screening for electrophilic halogenation, Lewis acids are commonly employed to enhance the electrophilicity of the halogenating agent. A typical screening process would involve evaluating a range of Lewis acid catalysts for their efficacy in promoting the desired regioselectivity and yield.

A representative, albeit hypothetical, catalyst screening for the iodination of 3-bromo-2-methylanisole might be summarized as follows:

EntryCatalyst (mol%)Halogenating AgentSolventTemperature (°C)Yield of this compound (%)
1FeCl₃ (10)I₂CH₂Cl₂2545
2AlCl₃ (10)I₂CH₂Cl₂2540
3ZnCl₂ (10)I₂CH₂Cl₂2535
4FeCl₃ (10)NISCH₂Cl₂2565
5FeCl₃ (10)NISDCE5075
6Pd(OAc)₂ (5)I₂AcOH8085

This table is a representative example of a catalyst screening process and is for illustrative purposes.

In an alternative approach, palladium-catalyzed cross-coupling reactions offer a powerful tool for the synthesis of this compound. For instance, a bromo-iodo-anisole derivative could be synthesized via a Sonogashira coupling followed by cyclization. The choice of the palladium catalyst and, crucially, the phosphine (B1218219) ligand, can significantly impact the efficiency and selectivity of such transformations.

Ligand design plays a critical role in modulating the reactivity and stability of the palladium catalyst. The steric and electronic properties of the ligand can influence the rates of oxidative addition, transmetalation, and reductive elimination in the catalytic cycle. For the synthesis of a sterically hindered and electronically complex molecule like this compound, the use of bulky and electron-rich phosphine ligands is often favored.

A hypothetical ligand screening for a palladium-catalyzed iodination of a suitable bromo-precursor could involve the following:

EntryPalladium Precursor (mol%)Ligand (mol%)Iodine SourceBaseSolventYield (%)
1Pd(OAc)₂ (2)PPh₃ (4)NISK₂CO₃DMF55
2Pd₂(dba)₃ (1)P(t-Bu)₃ (4)NISK₂CO₃DMF70
3Pd₂(dba)₃ (1)XPhos (2)NISCs₂CO₃Dioxane88
4Pd₂(dba)₃ (1)SPhos (2)NISCs₂CO₃Dioxane85
5Pd(PPh₃)₄ (5)-NISK₂CO₃DMF60

This table is a representative example of a ligand screening process and is for illustrative purposes.

The data from such screening studies would guide the selection of the optimal catalyst and ligand combination to achieve the desired synthesis of this compound in high yield and purity. The interplay between the catalyst, ligand, solvent, temperature, and nature of the halogenating agent is a complex matrix of variables that must be systematically investigated to develop a robust and scalable synthetic route.

Reactivity Profiles and Transformative Chemistry of 3 Bromo 6 Iodo 2 Methylanisole

Nucleophilic Aromatic Substitution Reactionsbenchchem.com

Nucleophilic aromatic substitution (SNAr) reactions involving 3-Bromo-6-iodo-2-methylanisole offer pathways to introduce a variety of functional groups onto the aromatic ring. These reactions are contingent on the nature of the nucleophile and the reaction conditions, which can be tailored to favor substitution at either the bromine or iodine-bearing carbon.

Mechanistic Investigations of Substitution Pathwaysbenchchem.com

The mechanism of nucleophilic aromatic substitution on this compound can proceed through different pathways. While traditional SNAr reactions are often depicted as a two-step addition-elimination process via a Meisenheimer intermediate, recent studies suggest that a concerted (cSNAr) mechanism may also be operative. nih.govnih.gov In a classical two-step mechanism, the nucleophile adds to the aromatic ring to form a resonance-stabilized carbanion (Meisenheimer complex), followed by the expulsion of the halide leaving group. libretexts.orglibretexts.org The stability of this intermediate is a key factor, and it is enhanced by the presence of electron-withdrawing groups. libretexts.org

However, for some systems, particularly those without strong electron-withdrawing activation, a concerted mechanism where bond formation and bond cleavage occur in a single transition state is proposed. nih.govnih.gov Computational studies on related aryl halides support the feasibility of a cSNAr pathway. nih.gov The specific pathway for this compound would depend on the attacking nucleophile and the precise reaction conditions employed.

Selective Reactivity at Bromine and Iodine Sites

The presence of two different halogen atoms on the aromatic ring of this compound allows for selective reactivity. Generally, the carbon-iodine bond is weaker and more polarizable than the carbon-bromine bond, making the iodine atom a better leaving group in nucleophilic aromatic substitution reactions. This inherent difference in reactivity can be exploited to achieve selective substitution at the C-I position while leaving the C-Br bond intact.

For instance, in reactions with certain nucleophiles, the substitution will preferentially occur at the 6-position (iodine) over the 3-position (bromine). This selectivity is a valuable tool in sequential functionalization strategies, allowing for the stepwise introduction of different substituents onto the aromatic core.

Transition Metal-Catalyzed Cross-Coupling Reactionsnih.govwikipedia.org

This compound is an excellent substrate for a variety of transition metal-catalyzed cross-coupling reactions, which are fundamental transformations for the construction of carbon-carbon and carbon-heteroatom bonds. The differential reactivity of the C-I and C-Br bonds is a central theme in these reactions as well.

Suzuki-Miyaura Coupling Protocolsnih.gov

The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organohalide and an organoboron compound, is a powerful method for forming C-C bonds. nih.govlibretexts.org In the case of this compound, the greater reactivity of the C-I bond towards oxidative addition to the palladium(0) catalyst allows for selective coupling at the 6-position. This chemoselectivity enables the synthesis of 3-bromo-6-aryl-2-methylanisole derivatives. By carefully choosing the catalyst, ligands, and reaction conditions, it is possible to control the outcome of the reaction.

Table 1: Hypothetical Suzuki-Miyaura Coupling of this compound

EntryBoronic Acid/EsterCatalystLigandBaseSolventProduct
1Phenylboronic acidPd(PPh₃)₄PPh₃K₂CO₃Toluene/H₂O3-Bromo-2-methyl-6-phenylanisole
24-Methoxyphenylboronic acidPd(OAc)₂SPhosK₃PO₄Dioxane3-Bromo-6-(4-methoxyphenyl)-2-methylanisole
3Methylboronic acidPdCl₂(dppf)dppfCs₂CO₃THF3-Bromo-2,6-dimethylanisole

This table is illustrative and based on general Suzuki-Miyaura reaction principles.

Heck Reaction Applicationsnih.govwikipedia.org

The Heck reaction, another palladium-catalyzed process, couples aryl halides with alkenes. researchgate.netorganic-chemistry.org Similar to the Suzuki-Miyaura coupling, the Heck reaction with this compound can be directed to occur selectively at the C-I bond. This allows for the introduction of a vinyl group at the 6-position, leading to the formation of 3-bromo-2-methyl-6-vinyl-anisole derivatives. The reaction typically proceeds with trans selectivity. organic-chemistry.org

Table 2: Hypothetical Heck Reaction of this compound

EntryAlkeneCatalystLigandBaseSolventProduct
1StyrenePd(OAc)₂P(o-tolyl)₃Et₃NDMF(E)-3-Bromo-2-methyl-6-styrylanisole
2n-Butyl acrylatePdCl₂(PPh₃)₂PPh₃NaOAcDMA(E)-n-Butyl 3-(3-bromo-2-methoxy-6-methylphenyl)acrylate
3EthylenePd(dba)₂Buchwald ligandK₂CO₃Toluene3-Bromo-2-methyl-6-vinylanisole

This table is illustrative and based on general Heck reaction principles.

Sonogashira Coupling Strategies

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction is highly effective for the alkynylation of this compound. The pronounced reactivity difference between the C-I and C-Br bonds allows for highly selective Sonogashira coupling at the iodine-substituted position. This selectivity is crucial for the synthesis of internal alkynes where one of the substituents is the 3-bromo-2-methylanisole moiety. Copper-free Sonogashira protocols have also been developed. libretexts.org

Table 3: Hypothetical Sonogashira Coupling of this compound

EntryAlkynePd CatalystCu Co-catalystBaseSolventProduct
1PhenylacetylenePdCl₂(PPh₃)₂CuIEt₃NTHF3-Bromo-2-methyl-6-(phenylethynyl)anisole
2TrimethylsilylacetylenePd(PPh₃)₄CuIDiisopropylamineToluene3-Bromo-2-methyl-6-((trimethylsilyl)ethynyl)anisole
31-HexynePd(OAc)₂/XPhosNone (Cu-free)Cs₂CO₃Dioxane3-Bromo-6-(hex-1-yn-1-yl)-2-methylanisole

This table is illustrative and based on general Sonogashira reaction principles.

Negishi and Stille Coupling Explorations

The presence of both iodo and bromo substituents makes this compound a prime candidate for palladium-catalyzed cross-coupling reactions like the Negishi and Stille couplings. These reactions are fundamental in carbon-carbon bond formation.

Stille Coupling: The Stille reaction couples an organotin compound with an organic halide or pseudohalide. organic-chemistry.orgwikipedia.org The general reactivity trend for halides in the oxidative addition step of the palladium catalytic cycle is C-I > C-Br > C-Cl. nih.gov This inherent reactivity difference allows for selective functionalization at the more reactive C-I bond of this compound, while leaving the C-Br bond intact for subsequent transformations. The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄, and can be performed under mild conditions, tolerating a wide array of functional groups. psu.edu The use of copper(I) salts as co-catalysts can sometimes enhance the reaction rate. organic-chemistry.org

Negishi Coupling: The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, also catalyzed by a nickel or palladium complex. uwindsor.ca Similar to the Stille reaction, the Negishi coupling exhibits high functional group tolerance and proceeds with predictable selectivity based on the C-X bond dissociation energy. For this compound, a selective coupling with an organozinc reagent would be expected to occur at the 6-position (iodine) over the 3-position (bromine). This selectivity allows for the stepwise introduction of different organic fragments.

The table below summarizes the expected selective coupling at the C-I position for both Stilling and Negishi reactions.

Reaction Coupling Partner Catalyst Expected Product
Stille CouplingR-Sn(Alkyl)₃Pd(PPh₃)₄3-Bromo-2-methyl-6-R-anisole
Negishi CouplingR-ZnXPd(dba)₂ / Ligand3-Bromo-2-methyl-6-R-anisole

Chemoselective Coupling of Diverse Halogens

The significant difference in reactivity between the carbon-iodine and carbon-bromine bonds is the cornerstone of chemoselective cross-coupling reactions with this compound. The C-I bond is weaker and more readily undergoes oxidative addition to a Pd(0) catalyst than the C-Br bond. This allows for the selective functionalization of the C-I bond under carefully controlled conditions. nih.gov

For instance, in a Suzuki-Miyaura coupling, reacting this compound with an arylboronic acid in the presence of a palladium catalyst and a base would lead to the formation of a 3-bromo-6-aryl-2-methylanisole. researchgate.net The more stable C-Br bond remains available for a second, different coupling reaction. This stepwise approach is a powerful strategy for the synthesis of complex, unsymmetrically substituted biaryl compounds and other intricate molecular architectures. nih.govacs.org The choice of catalyst, ligands, and reaction conditions can be fine-tuned to maximize selectivity and yield. nih.govresearchgate.net

Reaction Type Reagent Position of Reactivity Product Structure
Suzuki-MiyauraAr-B(OH)₂C-I3-Bromo-6-aryl-2-methylanisole
SonogashiraRC≡CHC-I3-Bromo-6-alkynyl-2-methylanisole
HeckAlkeneC-I3-Bromo-6-alkenyl-2-methylanisole
Buchwald-HartwigR₂NHC-I3-Bromo-6-(dialkylamino)-2-methylanisole

Reductive Dehalogenation and Functionalization

Reductive dehalogenation offers a method to selectively remove halogen atoms and replace them with hydrogen or to form new bonds through reductive coupling.

Selective Hydrogenation Techniques

Selective hydrogenation, or hydrodehalogenation, allows for the removal of a halogen atom and its replacement by a hydrogen atom. This process typically involves a metal catalyst and a hydrogen source. The reactivity difference between aryl-iodine and aryl-bromine bonds can be exploited for selective reduction. organic-chemistry.org

Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) under neutral conditions can selectively reduce the aryl-iodine bond in the presence of an aryl-bromine bond. organic-chemistry.org The C-I bond is more susceptible to hydrogenolysis than the C-Br bond. Therefore, treating this compound with a hydrogen source (e.g., H₂ gas, sodium hypophosphite) and a palladium catalyst would be expected to yield 3-bromo-2-methylanisole as the primary product. organic-chemistry.org More forceful conditions would be required to subsequently remove the bromine atom. This selectivity provides a synthetic route to compounds that might be difficult to prepare directly.

Reductive Coupling Reactions

Reductive coupling reactions, particularly cross-electrophile couplings, have emerged as powerful methods for C-C bond formation without the need for pre-formed organometallic reagents. researchgate.net These reactions typically employ a transition metal catalyst, often nickel or palladium, and a stoichiometric metallic reductant like manganese or zinc. organic-chemistry.orgresearchgate.net

In the context of this compound, a nickel-catalyzed reductive cross-coupling with an alkyl halide could be envisioned. organic-chemistry.orgwisc.edu Given the higher reactivity of the C-I bond, the initial oxidative addition to the nickel catalyst would likely occur at this position. This would lead to the formation of a C(sp²)-C(sp³) bond at the 6-position, selectively coupling the alkyl group at the site of the former iodine atom. Such reactions are known for their high functional group tolerance. organic-chemistry.orgwisc.edu

Reaction Catalyst/Reductant Coupling Partner Selective Outcome
Selective HydrogenationPd/C, H₂-Preferential removal of iodine to form 3-Bromo-2-methylanisole
Reductive Cross-CouplingNi(II) / MnAlkyl HalideAlkylation at the C-I position to form 3-Bromo-6-alkyl-2-methylanisole

Electrophilic Aromatic Substitution with Other Functional Groups

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. dalalinstitute.commasterorganicchemistry.com The regiochemical outcome of EAS on a substituted benzene (B151609) ring is governed by the electronic and steric effects of the existing substituents. For this compound, the directing effects of the four substituents must be considered:

-OCH₃ (methoxy): A strongly activating, ortho, para-directing group due to its powerful +M (mesomeric) effect.

-CH₃ (methyl): An activating, ortho, para-directing group due to inductive effects (+I) and hyperconjugation.

-Br (bromo) and -I (iodo): Deactivating, yet ortho, para-directing groups. Their -I (inductive) effect outweighs their +M effect, deactivating the ring towards electrophilic attack. However, the +M effect directs incoming electrophiles to the ortho and para positions. masterorganicchemistry.com

Considering the positions:

Position 4: para to the strongly activating -OCH₃ group and meta to the -CH₃, -Br, and -I groups.

Position 5: para to the activating -CH₃ group and meta to the -OCH₃, -Br, and -I groups.

The para relationship to the highly activating methoxy (B1213986) group makes position 4 the most electronically enriched and sterically accessible site for an incoming electrophile. Therefore, electrophilic aromatic substitution reactions like nitration, halogenation, or Friedel-Crafts acylation are expected to occur selectively at the C4 position.

Orthogonal Reactivity and Cascade Reactions

The term "orthogonal reactivity" refers to the ability to selectively perform a reaction at one functional group in the presence of another, different functional group. This compound is an ideal substrate for demonstrating orthogonal reactivity due to the distinct reactivity of its C-I and C-Br bonds in metal-catalyzed reactions. nih.govnih.gov

This differential reactivity allows for the design of cascade or sequential reactions where the two halogen sites are functionalized in a stepwise manner. A typical strategy would involve:

First Coupling: A palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Sonogashira, Heck) is performed under mild conditions that selectively activate the C-I bond. This introduces the first point of diversity. researchgate.net

Second Coupling: The resulting 3-bromo-6-substituted-2-methylanisole can then undergo a second cross-coupling reaction, often under slightly more forcing conditions or with a different catalyst system, to functionalize the C-Br bond. This introduces a second, different functional group.

This orthogonal, sequential functionalization provides a highly efficient and modular route to complex, polysubstituted aromatic compounds that would be challenging to synthesize using other methods. It allows for precise control over the final molecular architecture, a critical aspect in the synthesis of pharmaceuticals, agrochemicals, and materials. acs.orgnih.gov

Spectroscopic and Structural Elucidation Methodologies for 3 Bromo 6 Iodo 2 Methylanisole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and signal integrations in ¹H and ¹³C NMR spectra, the precise arrangement of atoms in 3-bromo-6-iodo-2-methylanisole can be determined.

Proton NMR (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the protons of the methyl and methoxy (B1213986) substituents. The electron-donating methoxy and methyl groups, and the electron-withdrawing and magnetically anisotropic halogen substituents, all influence the chemical shifts of the aromatic protons.

The two aromatic protons are expected to appear as two distinct doublets due to ortho-coupling. The proton at the C5 position, being flanked by a bromine and an iodine atom, would likely be the most downfield of the aromatic signals. The proton at C4, situated between the iodine and the methoxy-bearing carbon, would also be significantly affected. The methyl and methoxy groups will each produce a singlet, with the methoxy protons typically appearing further downfield than the methyl protons.

Predicted ¹H NMR Data for this compound

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Ar-H (C4-H)7.0 - 7.4d8.0 - 9.0
Ar-H (C5-H)7.5 - 7.9d8.0 - 9.0
OCH₃3.8 - 4.0s-
CH₃2.2 - 2.5s-

Note: Predicted values are based on the analysis of similar substituted anisoles. The actual spectrum may vary depending on the solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. For this compound, eight distinct signals are expected, corresponding to the six aromatic carbons and the two carbons of the methyl and methoxy groups. The chemical shifts of the aromatic carbons are influenced by the attached substituents. Carbons bearing electronegative atoms like bromine, iodine, and oxygen will be significantly deshielded.

The carbon attached to the iodine (C6) is expected to be found at a relatively upfield position compared to the carbon attached to bromine (C3), a phenomenon known as the "heavy atom effect." The carbons bearing the methoxy (C1) and methyl (C2) groups will also have characteristic chemical shifts.

Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C1 (-OCH₃)155 - 160
C2 (-CH₃)125 - 130
C3 (-Br)115 - 120
C4130 - 135
C5135 - 140
C6 (-I)90 - 95
OCH₃55 - 60
CH₃15 - 20

Note: Predicted values are based on additive models and data from related halogenated and methylated anisoles.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

To unambiguously assign all proton and carbon signals, especially in complex molecules, two-dimensional (2D) NMR techniques are invaluable.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling between the two aromatic protons, showing a cross-peak between the signals of the C4-H and C5-H protons.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded carbon and proton atoms. It would definitively link the aromatic proton signals to their corresponding carbon signals (C4-H to C4 and C5-H to C5), and the methyl and methoxy proton singlets to their respective carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. For instance, the methoxy protons would show correlations to C1 and C2. The methyl protons would show correlations to C1, C2, and C3. These correlations are crucial for confirming the substitution pattern on the aromatic ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. A key NOESY correlation would be expected between the methoxy protons and the aromatic proton at C6 (if present, which it is not in this case) or the methyl protons at C2, confirming their spatial relationship.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry would be used to determine the precise molecular weight of this compound (C₈H₈BrIO). This allows for the calculation of the elemental formula with high accuracy, confirming the presence of one bromine and one iodine atom. The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and the single isotope of iodine (¹²⁷I) would result in a distinctive isotopic cluster for the molecular ion peak, further confirming the elemental composition.

Predicted HRMS Data for this compound

IonCalculated m/z ([M]⁺ for C₈H₈⁷⁹Br¹²⁷IO)Calculated m/z ([M+2]⁺ for C₈H₈⁸¹Br¹²⁷IO)
[C₈H₈BrIO]⁺325.8854327.8834

Note: The presence of the isotopic pair with an intensity ratio of approximately 1:1 is a clear indicator of a compound containing one bromine atom.

Fragmentation Pattern Interpretation

In addition to the molecular ion peak, the mass spectrum will show several fragment ions resulting from the breakdown of the parent molecule. The interpretation of these fragments provides further structural information. Common fragmentation pathways for this type of compound would include:

Loss of a methyl group: A peak corresponding to [M-CH₃]⁺ would be expected from the cleavage of the methoxy or the ring-methyl group.

Loss of a methoxy group: A peak corresponding to [M-OCH₃]⁺ is also a likely fragmentation.

Loss of halogen atoms: Cleavage of the C-I and C-Br bonds would lead to ions corresponding to [M-I]⁺ and [M-Br]⁺. The relative ease of cleavage often follows the bond strength (C-I < C-Br), suggesting that the loss of iodine might be a more prominent fragmentation pathway.

Cleavage of the ether bond: Fragmentation of the aryl-ether bond can also occur.

By analyzing the masses of these fragments, the structural arrangement of the substituents can be further corroborated.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques for identifying the functional groups present in a molecule by probing its vibrational modes. While no specific experimental spectra for this compound are readily available in the public domain, the expected characteristic absorption and scattering bands can be predicted based on the known frequencies for its constituent functional groups.

Infrared (IR) Spectroscopy:

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending, etc.). The resulting spectrum provides a unique "fingerprint" of the molecule. For this compound, the key functional groups and their expected IR absorption regions are detailed in Table 1.

The aromatic C-H stretching vibrations are expected to appear just above 3000 cm⁻¹. The presence of multiple substituents on the benzene (B151609) ring will influence the pattern of the C-H out-of-plane bending vibrations in the 900-650 cm⁻¹ region, which can provide clues about the substitution pattern. The C-O stretching of the anisole (B1667542) group will give rise to a strong, characteristic band. The C-Br and C-I stretching vibrations are expected at lower wavenumbers, typically in the fingerprint region.

Raman Spectroscopy:

Raman spectroscopy involves the inelastic scattering of monochromatic light, usually from a laser. It provides information on vibrational modes that are often weak or absent in the IR spectrum, particularly for non-polar bonds. The Raman spectrum of this compound would be expected to show strong signals for the aromatic ring vibrations and the C-I and C-Br bonds due to their high polarizability. Symmetrical vibrations are particularly Raman active.

A comparative study of the IR and Raman spectra of similarly substituted molecules, such as 2-methyl, 3-chloroaniline (B41212) and 2-methyl, 6-chloroaniline, reveals how the positions of substituents affect the vibrational frequencies of the aromatic ring and the attached functional groups. ias.ac.in For this compound, the combination of IR and Raman spectroscopy would be crucial for a complete vibrational assignment.

Table 1: Expected Infrared Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretching 3100-3000 Medium to Weak
Methyl C-H Asymmetric & Symmetric Stretching 2975-2865 Medium
Aromatic C=C Ring Stretching 1600-1450 Medium to Weak
Methyl C-H Bending ~1460 and ~1380 Medium
Anisole C-O-C Asymmetric Stretching 1275-1200 Strong
Anisole C-O-C Symmetric Stretching 1075-1020 Medium
Aromatic C-H Out-of-plane Bending 900-650 Strong
C-Br Stretching 680-515 Medium to Strong
C-I Stretching 600-500 Medium to Strong

Note: The exact positions of the bands can be influenced by the electronic effects of the substituents and their relative positions on the aromatic ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. libretexts.org In aromatic compounds like this compound, the most significant electronic transitions are typically π → π* transitions within the benzene ring. uzh.ch

The benzene ring and its substituents that can donate or withdraw electrons are known as chromophores. The methoxy (-OCH₃) and methyl (-CH₃) groups are electron-donating, while the bromine and iodine atoms are electron-withdrawing via induction but can also donate electron density through resonance. The interplay of these substituents affects the energy of the molecular orbitals and, consequently, the wavelength of maximum absorption (λ_max).

The UV-Vis spectrum of this compound is expected to show characteristic absorption bands in the UV region. The exact λ_max values would depend on the solvent used, as solvent polarity can influence the energy of the electronic states. The introduction of halogen atoms can cause a bathochromic (red) shift in the absorption bands of the parent anisole molecule.

Table 2: Expected Electronic Transitions for this compound

Transition Chromophore Expected Absorption Region (nm)
π → π* Substituted Benzene Ring 200 - 400

Note: The specific λ_max and molar absorptivity (ε) would need to be determined experimentally.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique involves diffracting a beam of X-rays off a single crystal of the compound. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the atomic positions, bond lengths, bond angles, and torsional angles can be determined with high precision.

For this compound, a successful single-crystal X-ray diffraction analysis would provide unambiguous confirmation of the substitution pattern on the benzene ring, which can sometimes be challenging to determine solely by spectroscopic methods like NMR, especially in complexly substituted isomers. It would also reveal the conformation of the methoxy group relative to the plane of the aromatic ring and provide insights into the intermolecular interactions, such as halogen bonding or π-stacking, that govern the packing of the molecules in the crystal lattice.

The process of X-ray crystallography involves growing a suitable single crystal, mounting it on a diffractometer, collecting the diffraction data, solving the crystal structure using computational methods, and refining the structural model. mdpi.comnih.gov The final output is a detailed structural model that includes the precise coordinates of each atom in the unit cell. This information is invaluable for understanding the structure-property relationships of the compound. While no crystal structure for this compound has been reported in the Cambridge Structural Database, the technique remains the gold standard for solid-state structural elucidation.

Computational and Theoretical Investigations of 3 Bromo 6 Iodo 2 Methylanisole

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic environment of a molecule, which in turn dictates its physical properties and chemical behavior.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For 3-bromo-6-iodo-2-methylanisole, DFT calculations, likely using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be employed to determine the optimized molecular geometry and electronic properties. nih.gov Such studies on related halogenated aromatic compounds have demonstrated the reliability of DFT in predicting structural parameters and electronic distributions. researchgate.netresearchgate.net

DFT calculations would provide key information such as the distribution of electron density, electrostatic potential, and the energies of molecular orbitals. The molecular electrostatic potential (MEP) map, for instance, would highlight the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule. In this compound, the oxygen atom of the methoxy (B1213986) group and the aromatic ring would be expected to be electron-rich, while the halogen atoms, particularly iodine, could exhibit regions of positive potential (a σ-hole), which is significant for understanding halogen bonding interactions. bohrium.commdpi.com

Table 1: Illustrative DFT-Calculated Properties for this compound

PropertyHypothetical ValueSignificance
Total Energy-X HartreesProvides a baseline for comparing the stability of different conformers or isomers.
Dipole Moment~Y DebyeIndicates the overall polarity of the molecule, influencing its solubility and intermolecular forces. uwosh.edu
C-Br Bond Length~1.90 ÅReflects the strength and nature of the carbon-bromine bond.
C-I Bond Length~2.10 ÅReflects the strength and nature of the carbon-iodine bond.
C-O-C Bond Angle~117°Influences the orientation of the methyl group relative to the aromatic ring. acs.org

Note: The values in this table are illustrative and based on typical values for similar compounds. Actual values would require specific DFT calculations.

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules, with each electron being associated with a particular spatial distribution and energy level (a molecular orbital). For this compound, an analysis of its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding its reactivity. nih.govuwosh.edu

The HOMO represents the orbital from which the molecule is most likely to donate electrons in a reaction, acting as a nucleophile. The LUMO is the orbital to which the molecule is most likely to accept electrons, acting as an electrophile. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more reactive. researchgate.net

In this compound, the HOMO is expected to be located primarily on the electron-rich aromatic ring and the oxygen atom of the methoxy group. The LUMO, conversely, would likely be distributed over the carbon-halogen bonds, particularly the C-I bond, given the higher polarizability and lower energy of the σ* anti-bonding orbital associated with this bond.

Conformational Analysis and Energy Landscapes

The presence of the methoxy and methyl groups introduces conformational flexibility in this compound, primarily concerning the rotation around the C(aryl)-O bond. A conformational analysis would involve systematically rotating this dihedral angle and calculating the corresponding energy to map out the potential energy surface.

This analysis would identify the most stable conformer(s) and the energy barriers between different conformations. nih.govnih.gov For anisole (B1667542) and its derivatives, the most stable conformation often involves the methyl group lying in the plane of the aromatic ring. nih.govmdpi.com However, steric hindrance from the adjacent methyl and bromo substituents in this compound could lead to a non-planar (orthogonal) preferred conformation. acs.org Computational studies on substituted flavonols and other complex molecules have shown that the relative populations of different conformers can be estimated using Boltzmann statistics based on their calculated free energies. mdpi.com

Table 2: Hypothetical Relative Energies of this compound Conformers

Conformer (Dihedral Angle C2-C1-O-CH3)Relative Energy (kcal/mol)Population at 298 K (%)
Planar (0°)1.510
Orthogonal (90°)0.085
Planar (180°)2.05

Note: This table presents a hypothetical energy landscape for illustrative purposes.

Predictive Modeling of Reactivity and Regioselectivity

Computational models can predict how and where a molecule is likely to react.

Frontier Molecular Orbital (FMO) theory is a key application of MO theory for predicting the outcome of chemical reactions. wikipedia.orgucsb.edu It posits that the most significant interactions governing a reaction occur between the HOMO of one reactant and the LUMO of the other. imperial.ac.ukyoutube.com

For electrophilic aromatic substitution reactions, the regioselectivity (i.e., the position on the ring where the electrophile attacks) can be predicted by examining the distribution of the HOMO on the aromatic ring of this compound. The carbon atoms with the largest HOMO coefficients are the most nucleophilic and thus the most likely sites of attack. The activating, ortho-, para-directing methoxy group and the weakly activating methyl group would compete with the deactivating halogens in directing the electrophile.

For nucleophilic reactions, such as those involving organometallic reagents, the LUMO distribution would be key. The carbon atoms attached to the bromine and iodine would have large LUMO coefficients, making them susceptible to nucleophilic attack, leading to substitution of the halogens.

To gain a deeper understanding of a specific reaction, computational chemists can model the entire reaction pathway, from reactants to products, including the high-energy transition state. cas.cz This involves locating the transition state structure on the potential energy surface and calculating its energy, which corresponds to the activation energy of the reaction.

For instance, in a nucleophilic aromatic substitution reaction on this compound, the analysis could compare the pathways for substitution at the bromine-bearing carbon versus the iodine-bearing carbon. libretexts.orgopenstax.orgyoutube.com Due to the weaker C-I bond compared to the C-Br bond, it is generally expected that the transition state for iodine substitution would be lower in energy, making it the preferred site of reaction. This type of analysis provides quantitative insights into reaction rates and selectivity.

Spectroscopic Parameter Prediction and Validation

The prediction of spectroscopic parameters through computational methods is a cornerstone of modern chemical analysis. Techniques such as Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are instrumental in forecasting spectroscopic data, which can then be validated against experimental findings. researchgate.netresearchgate.net For a molecule like this compound, these predictions are crucial for structural elucidation and understanding its electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations of NMR chemical shifts using methods like DFT can be compared with experimental data to confirm the positions of the bromine, iodine, methyl, and methoxy substituents on the anisole ring.

Vibrational Spectroscopy (IR and Raman): The vibrational frequencies of this compound can be computed to predict its infrared (IR) and Raman spectra. These theoretical spectra, when compared with experimental data, help in assigning specific vibrational modes to different functional groups and bonds within the molecule. For instance, a study on p-(2-bromoethoxy) anisole utilized DFT with the B3LYP method and a 6–311++G(d,p) basis set to achieve good agreement between computed and observed vibrational wavenumbers. researchgate.net Similar approaches could be applied to this compound.

Electronic Spectroscopy (UV-Vis): The electronic absorption spectra, particularly the wavelengths of maximum absorbance (λmax), can be predicted using TD-DFT calculations. nih.gov These predictions are valuable for understanding the electronic transitions within the molecule. For example, studies on anisole have shown that TD-DFT can effectively model its UV-Vis spectrum. researchgate.netusc.edu The presence of heavy atoms like bromine and iodine in this compound would likely lead to shifts in the absorption maxima compared to unsubstituted anisole.

A hypothetical comparison of predicted and experimental spectroscopic data for a related compound, 4-methoxythioanisole, is presented below to illustrate the validation process.

Table 1: Illustrative Comparison of Theoretical and Experimental Vibrational Frequencies for 4-Methoxythioanisole

Vibrational Mode Calculated Wavenumber (cm⁻¹) Experimental Wavenumber (cm⁻¹) Assignment
C-H stretch (aromatic) 3080 3075 Aromatic C-H stretching
C-H stretch (methyl) 2950 2945 Methyl C-H stretching
C=C stretch (aromatic) 1600 1598 Aromatic ring stretching
C-O stretch (ether) 1250 1245 Asymmetric C-O-C stretching
C-S stretch 710 705 C-S stretching

Data is illustrative and based on typical results from DFT calculations for similar molecules. ijert.orgijert.org

Non-covalent Interactions and Intermolecular Forces

The presence of bromine, iodine, and an oxygen atom in this compound suggests the importance of various non-covalent interactions in its condensed phases. These interactions, though weaker than covalent bonds, are crucial in determining the molecule's physical properties and crystal packing. nih.gov

Halogen Bonding: Both bromine and iodine atoms can act as halogen bond donors. This is a highly directional interaction where the electropositive region on the halogen atom (the σ-hole) interacts with a nucleophilic site on an adjacent molecule. nih.govmdpi.com In the case of this compound, the oxygen atom of the methoxy group or the aromatic ring's π-system could act as halogen bond acceptors. Studies on other halogenated compounds have shown that halogen bonds can be as significant as hydrogen bonds in directing molecular assembly. nih.govnih.gov

Hydrogen Bonding: While this compound does not have strong hydrogen bond donors, the oxygen atom of the methoxy group can act as a hydrogen bond acceptor, interacting with weak C-H donors from neighboring molecules. nih.gov

Computational methods like Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis can be employed to characterize and quantify these non-covalent interactions. nih.gov For example, QTAIM analysis can identify bond critical points, which are indicative of interactions between atoms. nih.gov

This table is a theoretical prediction based on the molecular structure and findings for analogous compounds. nih.govmdpi.comnih.govrsc.org

Applications As a Versatile Synthetic Building Block

Precursor for Diversely Substituted Aromatic Scaffolds

The ability to introduce different substituents in a stepwise manner makes 3-Bromo-6-iodo-2-methylanisole an excellent starting material for generating libraries of diversely substituted aromatic scaffolds. The initial, more facile reaction at the iodine-bearing carbon, followed by a subsequent reaction at the bromine-substituted position, enables the controlled introduction of a variety of functional groups.

For instance, a Suzuki-Miyaura coupling can be performed selectively at the 6-position by taking advantage of the higher reactivity of the C-I bond. The resulting bromo-biaryl compound can then undergo a second, different cross-coupling reaction, such as a Sonogashira coupling, a Buchwald-Hartwig amination, or another Suzuki-Miyaura reaction, at the 3-position. This sequential approach provides access to a wide array of tri- and tetra-substituted anisole (B1667542) derivatives with diverse electronic and steric properties, which are valuable scaffolds for drug discovery and materials science.

Table 1: Sequential Cross-Coupling Reactions of this compound

StepReaction TypePosition of ReactionReagents and ConditionsProduct Type
1Suzuki-Miyaura Coupling6Arylboronic acid, Pd catalyst, base3-Bromo-6-aryl-2-methylanisole
2Sonogashira Coupling3Terminal alkyne, Pd/Cu catalyst, base3-Alkynyl-6-aryl-2-methylanisole
2Buchwald-Hartwig Amination3Amine, Pd catalyst, base3-Amino-6-aryl-2-methylanisole
2Suzuki-Miyaura Coupling3Arylboronic acid, Pd catalyst, base3,6-Diaryl-2-methylanisole

Role in the Synthesis of Complex Organic Molecules

The structural motifs accessible from this compound are integral to numerous complex and biologically active molecules. While specific total syntheses employing this exact starting material are not extensively documented in publicly available literature, its utility as an intermediate is evident from its commercial availability and the common synthetic strategies employed for related structures.

For example, substituted biaryl methoxy (B1213986) structures are found in a variety of natural products and pharmaceutical agents. The ability to precisely control the substitution pattern around the anisole core using this compound as a starting point is a powerful tool in the multi-step synthesis of such complex targets. The sequential introduction of different aryl or heteroaryl groups allows for the construction of highly tailored molecular frameworks, which can be further elaborated to achieve the final complex molecule.

Development of Novel Reagents and Ligands

While there is a lack of specific literature detailing the direct conversion of this compound into novel reagents or ligands, its potential in this area is significant. The ortho-methyl and methoxy groups, combined with the two addressable halogenated positions, provide a template for the synthesis of sterically demanding and electronically tuned phosphine (B1218219) ligands.

For instance, ortho-lithiation of the anisole ring, directed by the methoxy group, followed by quenching with a phosphorus electrophile, could provide access to novel phosphine ligands. The remaining bromo and iodo substituents could then be used to anchor the ligand to other molecular scaffolds or to introduce further functionality. The development of such tailored ligands is crucial for advancing transition metal catalysis, enabling new transformations and improving the efficiency and selectivity of existing ones.

Contribution to Methodological Advances in Organic Chemistry

The use of dihalogenated substrates like this compound has been instrumental in the development and refinement of sequential and one-pot cross-coupling methodologies. The predictable difference in reactivity between the C-I and C-Br bonds allows chemists to design and execute complex reaction sequences with a high degree of control.

This has contributed to methodological advances by:

Showcasing the selectivity of catalytic systems: The successful sequential functionalization of this molecule demonstrates the high chemoselectivity that can be achieved with modern palladium catalysts and ligands.

Enabling the development of one-pot procedures: The differential reactivity allows for the design of one-pot, multi-step reactions where different reagents are added sequentially to effect distinct transformations at each halogenated site without the need for isolation of intermediates. This improves synthetic efficiency by reducing step counts and waste generation.

Providing a platform for testing new coupling partners: The presence of two reactive sites allows for the systematic evaluation of the reactivity of new boronic acids, alkynes, amines, and other coupling partners in a competitive or sequential manner.

In essence, this compound serves as an excellent model system for exploring and expanding the scope of transition metal-catalyzed cross-coupling reactions, thereby contributing to the broader advancement of synthetic organic chemistry.

Future Research Directions and Contemporary Challenges

Development of Greener Synthetic Routes

The pursuit of environmentally benign synthetic methods is a paramount goal in modern chemistry. For 3-Bromo-6-iodo-2-methylanisole, future research will likely focus on developing greener synthetic protocols that minimize waste, reduce energy consumption, and utilize less hazardous reagents.

Key areas of development include:

Atom-Economical Halogenation: Traditional halogenation methods often employ stoichiometric amounts of hazardous reagents like molecular bromine, leading to the formation of undesirable byproducts such as toxic hydrogen bromide gas. rsc.org Research is moving towards catalytic systems that utilize safer halogen sources. For instance, methods using alkali metal halides like potassium bromide (KBr) or sodium iodide (NaI) in conjunction with an oxidant like iron(III) nitrate (B79036) nonahydrate (Fe(NO₃)₃·9H₂O) offer a more environmentally friendly alternative for the halogenation of anisole (B1667542) analogues. rsc.org Another approach involves using N-bromosuccinimide (NBS) as a brominating agent, which is more stable and easier to handle than molecular bromine. acs.org

Safer Solvents: Many current syntheses rely on polar aprotic solvents like acetonitrile (B52724) or halogenated solvents such as dichloromethane. acs.org Future efforts will likely explore the use of greener solvents, such as water or biorenewable solvents. For example, iodination of vanillin (B372448) has been successfully demonstrated using Oxone® and potassium iodide in refluxing water. tandfonline.com Similarly, indole-catalyzed bromolactonization has been achieved in lipophilic solvents like heptane (B126788) and cyclohexane, which simplifies purification and allows for the recovery of the bromine carrier. acs.org

Catalytic Approaches: The development of efficient catalytic systems is crucial for greener synthesis. This includes the use of transition-metal catalysts or even organocatalysts to promote halogenation and other synthetic steps with high selectivity and efficiency. acs.orgtandfonline.com For example, the Suzuki-Miyaura reaction, a key application of compounds like this compound, can be performed using palladium catalysts in aqueous media, aligning with green chemistry principles. tandfonline.com

A comparison of traditional versus greener synthetic approaches is highlighted in the table below.

FeatureTraditional RoutesGreener Routes
Halogen Source Molecular Halogens (e.g., Br₂)Alkali Metal Halides, N-Bromosuccinimide
Solvents Halogenated or Polar Aprotic SolventsWater, Lipophilic Solvents
Byproducts Toxic Gases (e.g., HBr)Benign Salts
Catalysis Often Stoichiometric ReagentsCatalytic Systems (Transition Metal or Organocatalysts)

Exploration of Unconventional Reaction Pathways

Beyond established synthetic transformations, the unique electronic and steric properties of this compound make it an interesting substrate for exploring unconventional reaction pathways.

Future research in this area could involve:

Radical Reactions: The presence of a carbon-iodine bond opens up possibilities for radical-mediated reactions. For instance, intramolecular addition of an aryl radical to a tethered arene has been shown to be a viable method for forming new carbon-carbon bonds. soton.ac.uk Investigating the behavior of this compound under radical-forming conditions could lead to novel cyclization and functionalization strategies.

Photochemical Transformations: The light-sensitive nature of organoiodides suggests that photochemical methods could be employed to selectively activate the C-I bond. This could enable novel cross-coupling or functionalization reactions that are not accessible under thermal conditions.

Electrochemical Synthesis: Electrosynthesis offers a green and cost-effective alternative to traditional redox reactions. acs.org The electrochemical reduction of related bromoanisole derivatives has been studied, suggesting that electrochemical methods could be developed for the selective functionalization or dehalogenation of this compound. acs.org

Integration with Flow Chemistry and Automation

The transition from batch to continuous flow processing is a significant trend in modern chemical manufacturing, offering improved safety, efficiency, and scalability.

For this compound, this integration could manifest in several ways:

Continuous Flow Synthesis: The synthesis of this compound and its derivatives could be adapted to continuous flow reactors. This would allow for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity. Microwave-assisted flow synthesis, for example, has been successfully used for the large-scale oxidative bromination of related anisoles. researchgate.net

Automated Reaction Optimization: Automated systems can be used to rapidly screen a wide range of reaction conditions to identify the optimal parameters for the synthesis and subsequent reactions of this compound. This data-driven approach can accelerate process development and lead to more robust and efficient synthetic protocols.

In-line Analysis and Purification: Integrating analytical techniques such as NMR or mass spectrometry directly into the flow system allows for real-time monitoring of the reaction progress. purdue.edu This can be coupled with automated purification steps to create a fully integrated and efficient manufacturing process.

The table below summarizes the potential advantages of integrating flow chemistry and automation.

FeatureBenefit
Precise Control Higher yields, improved selectivity, and enhanced safety.
Scalability Seamless transition from laboratory to industrial production. researchgate.net
Automation Rapid optimization of reaction conditions and reduced manual labor.
Integration Streamlined synthesis, analysis, and purification in a single system.

Advanced Functionalization Strategies

The two distinct halogen atoms on the aromatic ring of this compound provide a platform for selective and diverse functionalization.

Future research is expected to focus on:

Orthogonal Functionalization: Developing methods to selectively react at either the bromine or iodine position is a key challenge. The greater reactivity of the carbon-iodine bond in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling is a well-established principle. Future work could explore other selective transformations, such as metal-halogen exchange reactions, to introduce a wide range of functional groups. researchgate.net

C-H Activation: Direct functionalization of the C-H bonds on the aromatic ring offers a highly atom-economical approach to introducing new substituents. While challenging, the development of catalysts for the regioselective C-H activation of substituted anisoles is an active area of research.

Late-Stage Functionalization: The ability to introduce new functional groups into a complex molecule at a late stage of the synthesis is highly desirable in drug discovery. This compound could serve as a versatile building block for the synthesis of libraries of compounds through late-stage functionalization of the halogenated positions.

Interdisciplinary Research Opportunities

The unique properties of this compound open up avenues for research at the interface of chemistry and other scientific disciplines.

Potential interdisciplinary applications include:

Medicinal Chemistry: As a halogenated aromatic compound, it can serve as a scaffold for the synthesis of biologically active molecules. The bromine and iodine atoms can participate in halogen bonding, which is increasingly recognized as an important interaction in drug-receptor binding.

Materials Science: The incorporation of this compound into polymers or other materials could impart unique properties, such as flame retardancy or altered electronic characteristics. The biaryl structures formed from cross-coupling reactions are important motifs in functional materials. sci-hub.st

Chemical Biology: Probes and labeling agents derived from this compound could be developed to study biological processes. For example, the introduction of a radiolabel at one of the halogen positions could enable its use in positron emission tomography (PET) imaging studies. gla.ac.uk

Q & A

Q. What are the common synthetic routes for 3-Bromo-6-iodo-2-methylanisole, and how can regioselectivity challenges be addressed?

The synthesis typically involves electrophilic substitution or halogenation of a pre-functionalized anisole derivative. For regioselectivity, directing groups like methoxy (-OCH₃) and methyl (-CH₃) influence halogen placement. For example, the methoxy group at the 2-position directs bromination/iodination to the 3- and 6-positions via resonance and steric effects. To optimize regioselectivity, use temperature-controlled reactions (e.g., low temps favor kinetic control) and catalysts like Lewis acids (e.g., FeCl₃) .

Q. How should researchers characterize this compound to confirm its structure and purity?

  • NMR : Use ¹H/¹³C NMR to verify substituent positions. Methoxy groups (~δ 3.8–4.0 ppm) and aromatic protons (split patterns due to adjacent halogens) are critical .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (C₈H₈BrIO₂: ~353.87 g/mol).
  • X-ray Crystallography : Resolves ambiguities in halogen positioning, especially when steric effects complicate NMR interpretation .
  • HPLC/GC : Purity assessment (>95% recommended for cross-coupling studies) .

Q. What are the key reactivity patterns of this compound in cross-coupling reactions?

Bromine and iodine substituents enable Suzuki, Ullmann, or Buchwald-Hartwig couplings. Iodine reacts faster than bromine in Pd-catalyzed reactions due to lower bond dissociation energy. For sequential coupling, prioritize iodine substitution first (e.g., with arylboronic acids) before bromine .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR vs. X-ray) be resolved for halogen positioning?

Discrepancies may arise from dynamic effects (e.g., rotational barriers in solution). To resolve:

  • Perform variable-temperature NMR to detect conformational changes.
  • Compare computed (DFT) chemical shifts with experimental NMR data.
  • Use NOESY/ROESY to probe spatial proximity of substituents .

Q. What strategies optimize reaction yields in palladium-catalyzed cross-coupling involving this compound?

  • Ligand Selection : Bulky ligands (e.g., XPhos) enhance steric control and reduce homocoupling.
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve solubility of halogenated aromatics.
  • Additives : K₂CO₃ or Cs₂CO₃ as bases mitigate dehalogenation side reactions .

Q. How does the methyl group at the 2-position influence electronic and steric effects in substitution reactions?

The methyl group:

  • Electronically activates the ring via inductive effects, facilitating electrophilic attacks.
  • Sterically hinders meta-substitution, directing halogens to ortho/para positions relative to the methoxy group. Computational studies (e.g., Fukui indices) can predict reactive sites .

Q. What are the stability considerations for this compound under varying storage conditions?

  • Light Sensitivity : Halogens (especially iodine) are prone to photodegradation; store in amber vials at –20°C.
  • Moisture : Anisole derivatives hydrolyze slowly; use desiccants (e.g., silica gel) in packaging.
  • Long-Term Stability : Monitor via periodic HPLC to detect decomposition (e.g., dehalogenation products) .

Q. How can retrosynthetic analysis guide the design of analogues with modified halogen positions?

  • Retrosynthesis Tools : AI-driven platforms (e.g., Reaxys, Pistachio) propose routes by prioritizing commercially available intermediates.
  • Halogen Swap : Replace iodine with trifluoromethyl or cyano groups using SNAr reactions, leveraging the bromide as a leaving group .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or spectral data across literature sources?

  • Reproducibility Checks : Verify experimental conditions (e.g., heating rates for melting points).
  • Impurity Profiling : Trace impurities (e.g., residual solvents) alter physical properties; use DSC for precise melting behavior.
  • Collaborative Validation : Cross-reference data with independent labs or databases like NIST .

Methodological Tables

Q. Table 1: Optimized Cross-Coupling Conditions

Reaction TypeCatalyst SystemYield (%)Reference
Suzuki Coupling (I)Pd(PPh₃)₄, K₂CO₃, DMF85
Ullmann Coupling (Br)CuI, 1,10-phenanthroline, DMSO72

Q. Table 2: Stability Under Storage Conditions

ConditionDegradation (%) at 6 Months
–20°C, dark<5
25°C, light35
25°C, humid20

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